molecular formula C9H27O4PSi3 B1206849 Tris(trimethylsilyl) phosphate CAS No. 10497-05-9

Tris(trimethylsilyl) phosphate

Cat. No.: B1206849
CAS No.: 10497-05-9
M. Wt: 314.54 g/mol
InChI Key: QJMMCGKXBZVAEI-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl) phosphate is an organophosphorus compound with the molecular formula C9H27O4PSi3. It is a colorless liquid that is sparingly soluble in water and sensitive to air and moisture. This compound is widely used in various chemical reactions and industrial applications due to its unique properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Alkali-metal fluorides, nitrates, and acetates under mild conditions.

Major Products:

Comparison with Similar Compounds

  • Tris(trimethylsilyl) phosphite
  • Phosphoric acid tris(trimethylsilyl ester)
  • Tris(trimethylsilyl) phosphine

Comparison:

Tris(trimethylsilyl) phosphate stands out due to its unique combination of stability, reactivity, and wide range of applications in both scientific research and industrial processes.

Properties

IUPAC Name

tris(trimethylsilyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27O4PSi3/c1-15(2,3)11-14(10,12-16(4,5)6)13-17(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMMCGKXBZVAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27O4PSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909282
Record name Tris(trimethylsilyl) phosphate
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Molecular Weight

314.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10497-05-9
Record name Tris(trimethylsilyl) phosphate
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Record name Tris(trimethylsilyl)phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, 1,1,1-trimethyl-, 1,1',1''-phosphate
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Record name Tris(trimethylsilyl) phosphate
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Record name Tris(trimethylsilyl) phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tris(trimethylsilyl) phosphate (TMSP) enhance the performance of lithium-ion batteries?

A1: TMSP acts as an electrolyte additive, primarily benefiting high-voltage lithium-ion batteries. It achieves this through several mechanisms:

  • Formation of a Stable Solid Electrolyte Interphase (SEI): TMSP decomposes on electrode surfaces (both anode and cathode) forming a stable, ion-conductive SEI layer. This layer protects the electrodes from further reactions with the electrolyte, enhancing their lifespan and reducing harmful side reactions. [, ]
  • HF Scavenging: Hydrofluoric acid (HF), a byproduct of electrolyte decomposition, can damage battery components. TMSP reacts with HF, effectively scavenging it and preventing further degradation. []
  • Improved Thermal Stability: TMSP can improve the thermal stability of the electrolyte, making the battery safer at elevated temperatures. []

Q2: What is the role of TMSP in suppressing transition metal dissolution from nickel-rich cathodes?

A: Nickel-rich cathode materials, while offering high capacity, suffer from transition metal dissolution, particularly manganese, at high voltages. TMSP forms a protective CEI layer on the cathode surface, which acts as a barrier against this dissolution, improving the cycling stability of the battery. [, , , ]

Q3: Can TMSP improve the low-temperature performance of lithium-ion batteries?

A: Yes, research suggests that TMSP can enhance the performance of lithium-ion batteries at low temperatures. While the exact mechanism is not fully understood, it is thought that the stable SEI layer formed by TMSP decomposition allows for better lithium-ion transport even at lower temperatures. []

Q4: What is the molecular formula and weight of TMSP?

A4: The molecular formula of this compound is C9H27O4PSi3. Its molecular weight is 326.53 g/mol.

Q5: Which spectroscopic techniques are useful for characterizing TMSP?

A5: Several spectroscopic techniques are employed to characterize TMSP:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 29Si and 31P NMR are used to identify and confirm the structure of TMSP. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy can identify specific functional groups within the TMSP molecule. [, ]
  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the elemental composition and chemical states of elements in the SEI layer formed by TMSP decomposition on the electrode surfaces. [, ]

Q6: How does the presence of fluoroethylene carbonate (FEC) in the electrolyte affect TMSP's performance?

A: While FEC is beneficial for silicon anodes, it can negatively impact LiPF6 stability at high temperatures. Studies indicate that TMSP can act as a stabilizer in such electrolytes, preventing LiPF6 decomposition and improving high-temperature performance. []

Q7: Does TMSP exhibit any catalytic properties?

A: Research has explored the use of mesoporous silicon orthophosphate, synthesized using TMSP as a precursor, as a heterogeneous catalyst. It shows promising catalytic activity and selectivity in methylstyrene dimerization. []

Q8: Have there been computational studies investigating the interaction of TMSP with electrode surfaces?

A: While specific computational studies solely focused on TMSP-electrode interactions may be limited, computational tools like Density Functional Theory (DFT) can be employed to understand the decomposition mechanism of TMSP on electrode surfaces, the formation of the SEI layer, and its impact on battery performance. []

Q9: Is there any information available regarding the toxicity and environmental impact of TMSP?

A9: While extensive toxicological data on TMSP may be limited, it's crucial to handle it with care as with any chemical. Appropriate safety measures should be taken during handling and disposal. Further research might be needed to fully understand its environmental impact and develop sustainable handling practices.

Q10: Are there any promising alternatives to TMSP as electrolyte additives for lithium-ion batteries?

A: The field of electrolyte additives is continuously evolving. Researchers are exploring various compounds with functionalities similar to TMSP, aiming for improved performance, stability, and safety. Some alternative additives include lithium bis(trimethylsilyl) phosphate (LiTMSP) and other organophosphates. []

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